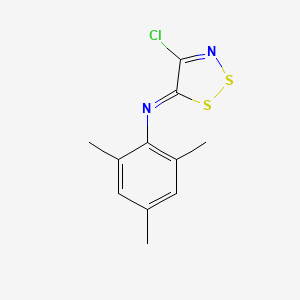
Nitric acid;1,10-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitric acid;1,10-phenanthroline is a compound that combines the properties of nitric acid and 1,10-phenanthroline. Nitric acid is a highly corrosive and toxic strong acid, while 1,10-phenanthroline is a heterocyclic organic compound used as a ligand in coordination chemistry. The combination of these two compounds results in a versatile chemical that finds applications in various fields, including analytical chemistry, coordination chemistry, and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline can be synthesized through the Skraup reaction, which involves the cyclization of o-phenylenediamine with glycerol in the presence of sulfuric acid and an oxidizing agent such as arsenic acid or nitrobenzene . The reaction conditions typically require heating and careful control of the reaction environment to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of 1,10-phenanthroline often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The combination with nitric acid is typically achieved through controlled addition and mixing processes to avoid any hazardous reactions .
Types of Reactions:
Oxidation: 1,10-Phenanthroline can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions of 1,10-phenanthroline are less common but can occur under specific conditions.
Substitution: 1,10-Phenanthroline can participate in substitution reactions, particularly in coordination complexes where it acts as a ligand.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, hydrogen peroxide, and other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Reaction Conditions: Reactions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products:
Oxidation Products: 1,10-Phenanthroline-5,6-quinone.
Coordination Complexes: Various metal-phenanthroline complexes, such as [Fe(phen)3]2+.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,10-Phenanthroline is widely used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. These complexes are used in various analytical techniques, including spectrophotometry and chromatography .
Biology: In biological research, 1,10-phenanthroline is used to study metal ion interactions in biological systems. It is also employed in the development of metal-based drugs and as a probe for detecting metal ions in biological samples .
Medicine: 1,10-Phenanthroline derivatives have shown potential in medicinal chemistry, particularly as antimicrobial and anticancer agents. The compound’s ability to chelate metal ions is exploited in the design of drugs that target specific metal-dependent enzymes .
Industry: In industrial applications, 1,10-phenanthroline is used in the extraction and separation of lanthanides and actinides. It is also employed in the production of high-purity metals and in catalysis .
Wirkmechanismus
1,10-Phenanthroline exerts its effects primarily through its ability to chelate metal ions. By binding to metal ions, it can inhibit the activity of metal-dependent enzymes, such as metallopeptidases. This chelation disrupts the enzyme’s catalytic activity, leading to the formation of inactive apoenzymes . Additionally, 1,10-phenanthroline can induce autophagy in macrophages, contributing to its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyridine: Similar to 1,10-phenanthroline in its coordination properties but with a different nitrogen donor arrangement.
Ferroin: A well-known complex of 1,10-phenanthroline with iron, used as a redox indicator.
Uniqueness: 1,10-Phenanthroline is unique due to its preorganized nitrogen donors, which make it an excellent chelating agent. Its versatility in forming stable complexes with a wide range of metal ions sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
66338-34-9 |
|---|---|
Molekularformel |
C12H10N4O6 |
Molekulargewicht |
306.23 g/mol |
IUPAC-Name |
nitric acid;1,10-phenanthroline |
InChI |
InChI=1S/C12H8N2.2HNO3/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*2-1(3)4/h1-8H;2*(H,2,3,4) |
InChI-Schlüssel |
PFESREDHBKGGPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


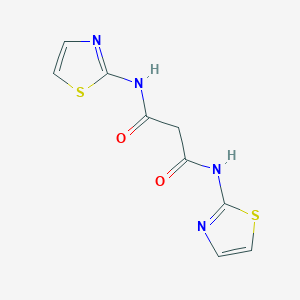
![4-[1-(Cyclohex-1-en-1-yl)-4-nitro-3-phenylbut-1-en-1-yl]morpholine](/img/structure/B14472183.png)

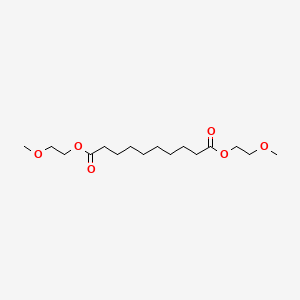
![2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B14472191.png)
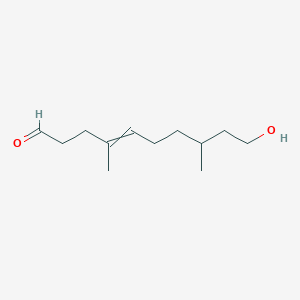
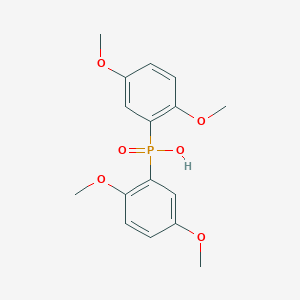
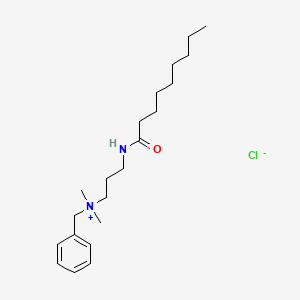
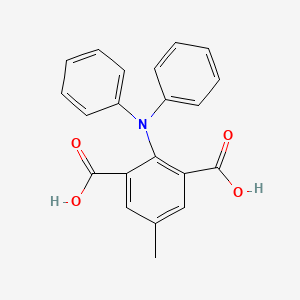
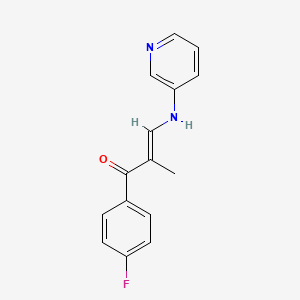


![Ethyl 7-azatetracyclo[4.1.0.0~2,4~.0~3,5~]heptane-7-carboxylate](/img/structure/B14472266.png)
